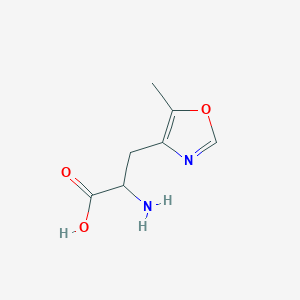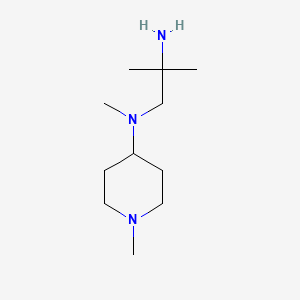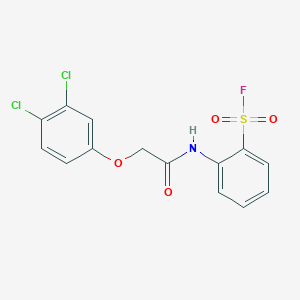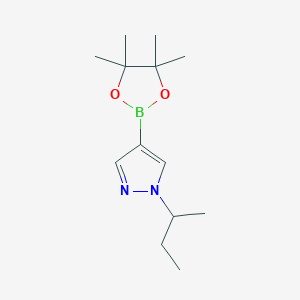
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid is a compound known for its role as a specific agonist for certain receptors in the central nervous system. It mimics the effects of the neurotransmitter glutamate and is involved in fast excitatory neurotransmission
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The reaction proceeds through a series of steps including Michael addition and Dieckmann cyclization to form the oxazole ring . The overall yield of this synthetic route is approximately 32%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxazole ring.
Reduction: Reduction reactions can alter the oxazole ring or the amino acid side chain.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the oxazole ring or the amino acid side chain.
Scientific Research Applications
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and receptor activity.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by acting as an agonist for specific receptors in the central nervous system, particularly those involved in glutamate neurotransmission. It binds to these receptors, mimicking the action of glutamate and inducing fast excitatory postsynaptic potentials . This interaction is crucial for understanding the compound’s role in neurotransmission and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid: Another compound with similar receptor activity.
2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid: Shares structural similarities but differs in receptor specificity.
Uniqueness
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid is unique due to its specific agonist activity for certain receptors and its role in fast excitatory neurotransmission. This makes it a valuable compound for research in neuroscience and medicinal chemistry .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-amino-3-(5-methyl-1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-6(9-3-12-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11) |
InChI Key |
MCGKGDREFKSDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)

![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)


